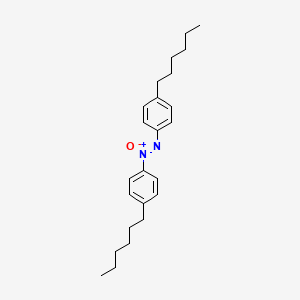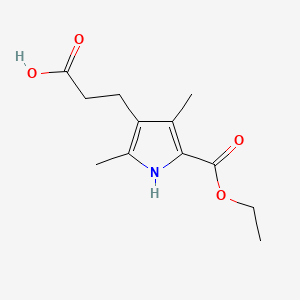
2,4,5-Trifluorobenzoyl chloride
Vue d'ensemble
Description
2,4,5-Trifluorobenzoyl chloride is an aryl fluorinated building block . It is used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics .
Synthesis Analysis
2,4,5-Trifluorobenzoyl chloride may be used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics . It may also be employed in one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate .Molecular Structure Analysis
The molecular formula of 2,4,5-Trifluorobenzoyl chloride is C7H2ClF3O . Its molecular weight is 194.54 g/mol . The IUPAC name for this compound is 2,4,5-trifluorobenzoyl chloride .Chemical Reactions Analysis
2,4,5-Trifluorobenzoyl chloride is used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics . It may also be employed in one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate .Physical And Chemical Properties Analysis
2,4,5-Trifluorobenzoyl chloride has a molecular weight of 194.54 g/mol . It has a density of 1.52 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Fluoroquinolone Antibiotics
2,4,5-Trifluorobenzoyl chloride is used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics . Fluoroquinolones are a type of antibiotic that is widely used to treat bacterial infections.
Synthesis of Ethyl 8,9-Difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate
This compound is synthesized in a one-pot process using 2,4,5-Trifluorobenzoyl chloride . The resulting compound has potential applications in the pharmaceutical industry.
Aryl Fluorinated Building Block
2,4,5-Trifluorobenzoyl chloride is an aryl fluorinated building block . It can be used in the synthesis of a wide range of organic compounds, particularly those that require the introduction of fluorine atoms.
Safety and Hazards
2,4,5-Trifluorobenzoyl chloride is classified as a combustible liquid. It may be corrosive to metals and can cause an allergic skin reaction. It also causes serious eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Mécanisme D'action
Target of Action
2,4,5-Trifluorobenzoyl chloride is primarily used as a reagent in the synthesis of various organic compounds . It doesn’t have a specific biological target, but its reactivity makes it a valuable tool in chemical synthesis.
Mode of Action
As an acyl chloride, 2,4,5-Trifluorobenzoyl chloride is highly reactive. It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including amines and alcohols, to form amides and esters, respectively . The trifluoromethyl group on the benzene ring can significantly influence the electronic properties of the molecule, potentially affecting its reactivity.
Biochemical Pathways
Given that 2,4,5-Trifluorobenzoyl chloride is primarily used as a synthetic reagent, it doesn’t directly participate in any biochemical pathways. It can be used to synthesize various organic compounds, including pharmaceuticals and other biologically active molecules .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely depend on factors such as its lipophilicity, water solubility, and chemical stability .
Result of Action
The primary result of 2,4,5-Trifluorobenzoyl chloride’s action is the formation of new organic compounds through chemical reactions . For example, it has been used in the synthesis of glycosylated derivatives of some fluoroquinolone antibiotics .
Action Environment
The action of 2,4,5-Trifluorobenzoyl chloride is highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents . Its stability and reactivity can also be influenced by environmental factors such as humidity and light exposure.
Propriétés
IUPAC Name |
2,4,5-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGCAUUOPNJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237036 | |
| Record name | 2,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzoyl chloride | |
CAS RN |
88419-56-1 | |
| Record name | 2,4,5-Trifluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088419561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trifluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4,5-trifluorobenzoyl chloride utilized in synthesizing fluoroquinolones, and what makes it significant in this process?
A1: 2,4,5-Trifluorobenzoyl chloride acts as an electrophilic building block in the synthesis of fluoroquinolones. [, ] Specifically, it reacts with ethyl 2-pyridylacetate, followed by an intramolecular cyclization, to form the core tricyclic ring system characteristic of fluoroquinolones. [] The presence of fluorine atoms on the benzoyl chloride is crucial. These fluorine atoms contribute to the desired pharmacological properties of the resulting fluoroquinolone antibiotic by influencing its binding affinity to bacterial targets and its pharmacokinetic profile.
Q2: The research mentions the synthesis of aryl glycosides using 2,4,5-trifluorobenzoyl chloride. What is the rationale behind synthesizing these derivatives, and what potential advantages do they offer?
A2: The synthesis of aryl glycosides, where a sugar molecule is attached to the fluoroquinolone core, aims to improve the drug's pharmacokinetic properties, particularly its uptake and distribution. [] Researchers hypothesize that these glycosylated derivatives might exploit the body's natural sugar transport systems, leading to enhanced cellular uptake and potentially overcoming resistance mechanisms in bacteria. [] While preliminary findings suggest that some glycosylated derivatives show promising activity, further research is needed to fully elucidate their transport mechanisms and efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















